3-(Difluoromethyl)-3-fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-3-fluoropiperidine is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-fluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene precursors. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-fluoropiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-fluoropiperidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds with target enzymes and receptors, leading to increased binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another fluorinated compound with similar reactivity and applications.
Difluoromethionine: A compound with difluoromethyl groups, used in various biochemical studies.
Uniqueness
3-(Difluoromethyl)-3-fluoropiperidine is unique due to the presence of both difluoromethyl and fluorine groups in the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of novel fluorinated molecules and in various research applications .
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-fluoropiperidine |
InChI |
InChI=1S/C6H10F3N/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4H2 |
InChI Key |
HJARTMFNVFQBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.